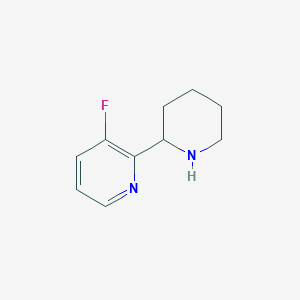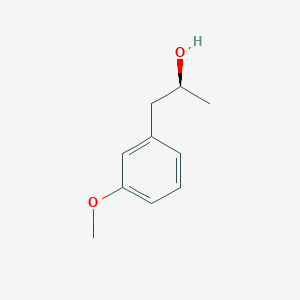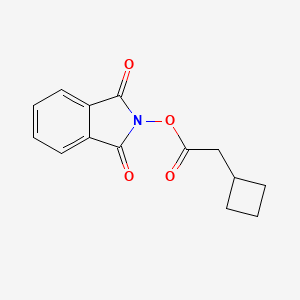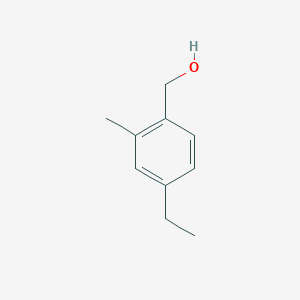
(4-Ethyl-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde, (4-Ethyl-2-methylbenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-Ethyl-2-methylbenzaldehyde) using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to (4-Ethyl-2-methylphenyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (4-Ethyl-2-methylphenyl)chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: (4-Ethyl-2-methylbenzaldehyde)
Reduction: (4-Ethyl-2-methylphenyl)methane
Substitution: (4-Ethyl-2-methylphenyl)chloride
Applications De Recherche Scientifique
(4-Ethyl-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Ethyl-2-methylphenyl)methanol involves its ability to act as a proton donor in organic reactions. It can also function as a Lewis acid in certain catalytic processes and as a reducing agent in specific reactions. The compound interacts with various molecular targets and pathways, depending on the specific reaction or application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: The parent compound of (4-Ethyl-2-methylphenyl)methanol, with a hydroxyl group attached to a benzene ring.
(4-Methylphenyl)methanol: A similar compound with a methyl group at the fourth position of the benzene ring.
(4-Ethylphenyl)methanol: A compound with an ethyl group at the fourth position of the benzene ring.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and properties compared to other similar compounds. This unique substitution pattern can lead to different chemical behaviors and applications in various fields.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(4-ethyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-6,11H,3,7H2,1-2H3 |
Clé InChI |
QGWBKYRTHHWFGD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
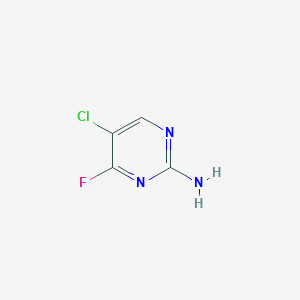
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
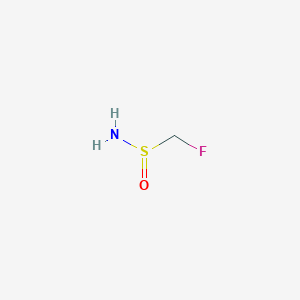
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
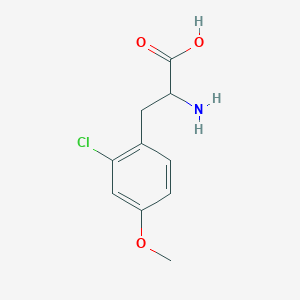

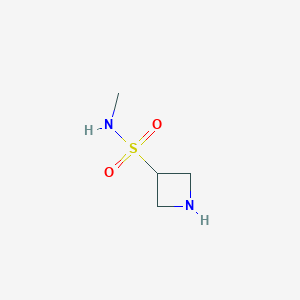
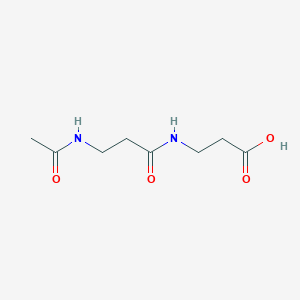
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)

